1H,1'H-3,3'-biindole

Beschreibung

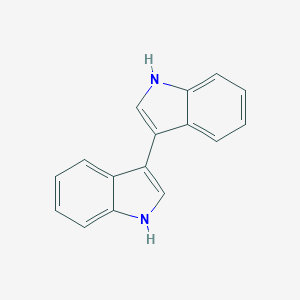

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(1H-indol-3-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c1-3-7-15-11(5-1)13(9-17-15)14-10-18-16-8-4-2-6-12(14)16/h1-10,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJMXLYLQPXPSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30300621 | |

| Record name | 3,3'-Biindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30300621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13637-37-1 | |

| Record name | 3,3'-Biindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3'-Biindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30300621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Natural Occurrence and Isolation of 1H,1'H-3,3'-Biindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H,1'H-3,3'-biindole, a dimeric indole alkaloid, has emerged as a molecule of interest due to its presence in diverse natural sources and potential biological activities. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its isolation from both terrestrial and marine microorganisms. This document offers in-depth experimental protocols for the extraction and purification of this compound, alongside quantitative data where available. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the processes involved.

Natural Occurrence of this compound

This compound has been identified as a secondary metabolite in both terrestrial fungi and marine bacteria. This distribution across different ecological niches suggests a potential for varied biosynthetic pathways and biological roles.

Terrestrial Sources

The primary terrestrial source of this compound is the fungus Gliocladium catenulatum. This discovery marked the first identification of the parent 3,3'-biindole from a natural source.

Marine Sources

In the marine environment, this compound has been isolated from the actinomycete Nocardiopsis sp., specifically strain G057.[1] Marine actinomycetes are well-documented producers of a wide array of bioactive secondary metabolites, and the isolation of this compound from this genus highlights the potential of marine microorganisms as a source for novel chemical entities.

Quantitative Data on Natural Abundance

The yield of this compound from natural sources can vary significantly based on the producing organism and the culture conditions employed. The following table summarizes the available quantitative data for the isolation of this compound.

| Natural Source | Organism | Yield | Reference |

| Terrestrial Fungus | Gliocladium catenulatum | 5 mg from 15 g of crude extract | [2] |

| Marine Bacterium | Nocardiopsis sp. G057 | Data not available | [1] |

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources involves a multi-step process encompassing fermentation, extraction, and chromatographic purification.

Isolation from Gliocladium catenulatum

The following protocol is adapted from the successful isolation of this compound from the terrestrial fungus Gliocladium catenulatum.[2][3]

3.1.1. Fermentation

-

Inoculum Preparation: A well-grown agar slant of Gliocladium catenulatum is used to inoculate five 250 mL Erlenmeyer flasks, each containing 75 mL of malt extract medium (30 g/L malt extract, 5 g/L bacteriological peptone).

-

Incubation: The flasks are incubated for 1 week.

-

Scale-up: The contents of one Erlenmeyer flask are transferred to inoculate five 5 L Erlenmeyer flasks, each containing 1 L of the same malt extract medium.

-

Large-Scale Fermentation: The large-scale fermentation is carried out at 25°C for 20 days under static and dark conditions.

3.1.2. Extraction

-

Filtration: The fermentation broths are filtered to separate the mycelium from the culture filtrate.

-

Mycelium Extraction: The mycelium is extracted with ethanol and subsequently with ethyl acetate.

-

Crude Extract Preparation: The ethanol and ethyl acetate extracts are combined and evaporated under reduced pressure to yield a crude extract. A yield of 15 g of crude extract has been reported from this process.[2]

3.1.3. Purification

-

Vacuum Chromatography: The crude mycelial extract is subjected to vacuum chromatography on a RP-18 column. A gradient elution is performed, starting from 100% H₂O to 100% methanol.

-

Fraction Collection and Bioassay (Optional): Fractions are collected and can be tested for biological activity to guide the purification process. In the original study, the fraction eluting with 75:25 methanol:H₂O was found to be active.

-

High-Performance Liquid Chromatography (HPLC): The active fraction is further purified by HPLC.

-

Column: YMC RP-18, 5 µm, 22.5 x 2.5 cm²

-

Mobile Phase: Methanol:H₂O (65:35)

-

Flow Rate: 5 mL/min

-

Detection: UV at 220 nm and refractive index

-

-

Final Isolation: This HPLC purification yields pure this compound (5 mg reported yield).[2]

Representative Protocol for Isolation from Nocardiopsis sp.

While a specific, detailed protocol for the isolation of this compound from Nocardiopsis sp. G057 is not available in the literature, a representative protocol can be constructed based on general methods for the extraction of secondary metabolites from marine actinomycetes.

3.2.1. Fermentation

-

Inoculation: A seed culture of Nocardiopsis sp. is used to inoculate a suitable production medium (e.g., Starch Casein Agar or ISP1 broth supplemented with glucose and magnesium).

-

Incubation: The culture is incubated at approximately 28-30°C for 7-10 days in a shaker incubator to ensure proper aeration.

3.2.2. Extraction

-

Separation: The culture broth is filtered to separate the mycelium from the supernatant.

-

Mycelium Extraction: The mycelium is extracted with an organic solvent such as acetone or methanol.

-

Supernatant Extraction: The culture supernatant is extracted with a non-polar to moderately polar solvent like ethyl acetate.

-

Crude Extract: The organic extracts from both the mycelium and supernatant are combined and concentrated under reduced pressure to yield the crude extract.

3.2.3. Purification

-

Initial Fractionation: The crude extract is subjected to an initial fractionation step, such as vacuum liquid chromatography (VLC) or column chromatography over silica gel or a reversed-phase material (e.g., C18). A gradient of solvents with increasing polarity (e.g., hexane -> ethyl acetate -> methanol) is typically used for elution.

-

Bioassay-Guided Fractionation (Optional): Fractions are tested for desired biological activity to identify those containing the compound of interest.

-

Further Chromatographic Purification: The bioactive fractions are further purified using a combination of chromatographic techniques, which may include:

-

Sephadex LH-20 Chromatography: For size-exclusion separation.

-

Preparative Thin-Layer Chromatography (TLC): For small-scale purification.

-

High-Performance Liquid Chromatography (HPLC): A final purification step using a reversed-phase (e.g., C18) or normal-phase column with an appropriate solvent system to yield the pure this compound.

-

Visualizations

General Isolation Workflow

The following diagram illustrates a general workflow for the isolation of this compound from a microbial source.

Caption: General workflow for the isolation of this compound.

Biosynthetic Precursor Relationship

The biosynthesis of indole alkaloids typically originates from the amino acid tryptophan. The following diagram illustrates the central role of tryptophan as a precursor.

Caption: Tryptophan as the primary precursor for this compound.

Conclusion

This compound is a naturally occurring dimeric indole alkaloid with documented presence in both terrestrial and marine microorganisms. The detailed protocol for its isolation from Gliocladium catenulatum provides a solid foundation for obtaining this compound for further research. While a specific protocol for its isolation from Nocardiopsis sp. is yet to be fully detailed in the literature, the representative protocol outlined in this guide offers a practical starting point. The availability of these isolation procedures is crucial for enabling further investigation into the biological activities and potential therapeutic applications of this compound. Future research should focus on optimizing fermentation conditions to enhance the yield of this compound and on elucidating its biosynthetic pathway in both fungal and bacterial hosts.

References

- 1. Isolation and characterization of bioactive compounds with antibacterial, antioxidant and enzyme inhibitory activities from marine-derived rare actinobacteria, Nocardiopsis sp. SCA21 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multipotential Secondary Metabolites from Nocardiopsis dassonovillei of Marine Actinomycetes and their In Silico Studies – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 3. Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1H,1'H-3,3'-biindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H,1'H-3,3'-biindole, a dimeric indole alkaloid, is a molecule of significant interest in medicinal chemistry and materials science. As a naturally occurring compound found in terrestrial fungi and marine organisms, and also as a versatile synthetic scaffold, a thorough understanding of its physicochemical properties is paramount for its application in drug discovery and organic electronics. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, including its structural, thermal, and spectral properties. Detailed experimental protocols for the determination of these properties are also presented, alongside a discussion of its potential biological activities, particularly in the context of the Hedgehog signaling pathway.

Introduction

This compound is a bicyclic aromatic compound composed of two indole units linked at their 3-positions.[1][2] This structural motif is found in a number of bioactive natural products and has garnered considerable attention due to the diverse biological activities associated with indole derivatives.[1] The conjugated system of the biindole core also imparts interesting photophysical properties, making it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics.[3] This guide aims to consolidate the available data on the physicochemical properties of this compound to serve as a valuable resource for researchers in the fields of chemistry, pharmacology, and materials science.

General Information

A summary of the general properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₂N₂ | [4] |

| Molecular Weight | 232.28 g/mol | [4] |

| CAS Number | 13637-37-1 | [4] |

| Appearance | White to yellowish solid | [5] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Topological Polar Surface Area | 31.6 Ų | [4] |

Physicochemical Properties

A detailed compilation of the key physicochemical properties of this compound is provided below. These properties are crucial for predicting its behavior in various chemical and biological systems.

Thermal Properties

The thermal stability of a compound is a critical parameter for its synthesis, purification, and storage.

| Property | Value | Reference(s) |

| Melting Point | 160 °C | [6] |

| Boiling Point | 526.6 ± 43.0 °C at 760 mmHg | [6] |

Density

| Property | Value | Reference(s) |

| Density | 1.293 ± 0.06 g/cm³ | [6] |

Solubility

The solubility of this compound is dependent on the solvent and environmental conditions. While specific quantitative data is limited, it is generally considered to be poorly soluble in water and more soluble in organic solvents.

| Solvent | Solubility |

| Water | Poorly soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Methanol | Sparingly soluble |

| Ethanol | Sparingly soluble |

| Chloroform | Sparingly soluble |

Acidity/Basicity (pKa)

Spectral Properties

Spectroscopic data is essential for the identification and characterization of this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The 1H and 13C NMR chemical shifts for this compound in DMSO-d₆ are provided below.[7][8]

1H NMR (300 MHz, DMSO-d₆): [7][8]

-

δ 11.18 (br s, 2H, NH)

-

δ 7.80 (d, J = 7.8 Hz, 2H, Ar-H)

-

δ 7.66 (d, J = 2.4 Hz, 2H, Ar-H)

-

δ 7.46 (d, J = 8.1 Hz, 2H, Ar-H)

-

δ 7.18-7.05 (m, 4H, Ar-H)

13C NMR (50 MHz, DMSO-d₆): [7][8]

-

δ 136.38

-

δ 126.07

-

δ 121.84

-

δ 121.20

-

δ 119.59

-

δ 118.81

-

δ 111.57

-

δ 109.74

UV-Vis Spectroscopy

The UV-Vis absorption spectrum of indole and its derivatives is characterized by two main absorption bands, the 1La and 1Lb bands. While a specific spectrum for this compound is not widely published, related compounds show strong absorption in the UV region. For instance, a substituted 2,2'-biindole derivative in chloroform exhibits absorption maxima at approximately 277 nm, 346 nm, and 399 nm.[9]

Fluorescence Spectroscopy

Indole and its derivatives are known to be fluorescent.[10] The fluorescence properties are sensitive to the substitution pattern and the solvent environment. While specific fluorescence data for this compound is scarce, indole itself typically shows fluorescence emission around 350 nm.[10] Substituted biindole derivatives have been shown to be fluorescent, with emission wavelengths depending on the nature and position of the substituents.[11]

Experimental Protocols

This section outlines the general methodologies for determining the key physicochemical properties discussed above.

Synthesis of this compound

A common method for the synthesis of this compound is the oxidative dimerization of indole.[8] A typical procedure involves the use of a palladium catalyst.

-

Reaction Scheme:

Figure 1: General scheme for the synthesis of this compound.

-

Procedure: A solution of indole in a suitable solvent is treated with a palladium catalyst and an oxidant. The reaction mixture is stirred at a specific temperature for a designated time. After completion, the product is isolated and purified, typically by column chromatography.[8]

Melting Point Determination

The melting point is determined using a capillary melting point apparatus.

-

Workflow:

Figure 2: Workflow for melting point determination.

-

Procedure: A small amount of the crystalline compound is packed into a capillary tube. The tube is placed in a melting point apparatus and heated slowly. The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.

Solubility Determination

A qualitative assessment of solubility can be performed by observing the dissolution of the compound in various solvents.

-

Procedure: A small, accurately weighed amount of this compound is added to a known volume of a specific solvent at a constant temperature. The mixture is agitated, and visual observation is used to determine if the solid dissolves completely. For quantitative analysis, the saturated solution is filtered, and the concentration of the dissolved solute is determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

pKa Determination

Potentiometric titration is a common method for determining the pKa of a compound.

-

Procedure: A solution of the compound is titrated with a standard solution of a strong acid or base. The pH of the solution is monitored throughout the titration using a pH meter. The pKa is determined from the midpoint of the titration curve.

Potential Biological Activity and Signaling Pathways

While direct evidence for the biological targets of this compound is limited, the broader class of bisindole alkaloids has been shown to possess a range of biological activities, including potential as anticancer agents.[12][13] One area of particular interest is the inhibition of the Hedgehog (Hh) signaling pathway.[12][14][15]

The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[15][16] Aberrant activation of this pathway is implicated in the development and progression of several types of cancer.[15] The pathway is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH). This binding relieves the inhibition of another transmembrane protein, Smoothened (SMO), leading to the activation of the GLI family of transcription factors and the subsequent expression of target genes involved in cell proliferation and survival.[14][15][16]

Several small molecule inhibitors targeting the Hh pathway have been developed, with many acting as antagonists of SMO.[17] Given that some bisindole alkaloids have been identified as inhibitors of the Hedgehog pathway, it is plausible that this compound or its derivatives could also modulate this pathway.[12]

-

Hypothesized Mechanism of Action:

Figure 3: Hypothesized inhibition of the Hedgehog signaling pathway.

Further research is required to definitively establish the interaction of this compound with components of the Hedgehog signaling pathway and to elucidate its precise mechanism of action.

Conclusion

This compound is a molecule with a rich chemical profile and significant potential for further investigation. This technical guide has summarized its key physicochemical properties, providing a foundation for its use in research and development. While much is known, gaps in the quantitative data for solubility, pKa, and specific spectral characteristics remain. Furthermore, the exploration of its biological activities, particularly its potential role as a modulator of critical signaling pathways like the Hedgehog pathway, presents an exciting frontier for future scientific inquiry. The methodologies and data presented herein are intended to facilitate these future investigations and accelerate the translation of this promising molecule into practical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Copper-catalyzed oxidative dehydrogenative dearomatization of indole derivatives: A new strategy to construct spirocyclic indolenines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Physicochemical and Nonlinear Optical Properties of Novel Environmentally Benign Heterocyclic Azomethine Dyes: Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A Bisindole Alkaloid with Hedgehog Signal Inhibitory Activity from the Myxomycete Perichaena chrysosperma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]

- 15. Hedgehog-Gli Signaling Pathway Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanistic insights into the generation and transduction of Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Small molecule inhibitors of the hedgehog signaling pathway for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 1H,1'H-3,3'-biindole

This technical guide provides a comprehensive overview and interpretation of the key spectroscopic data for the molecule this compound. The information presented herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for this compound, a natural product found in species such as Nocardiopsis sp.[1] The molecular formula is C₁₆H₁₂N₂ with a molecular weight of 232.28 g/mol .[2][3]

¹H NMR (Proton Nuclear Magnetic Resonance) Data

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The data presented was obtained in a DMSO-d₆ solvent at 300 MHz.[4]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 11.18 | br s | - | 2H | N1-H, N1'-H |

| 7.80 | d | 7.8 | 2H | H4, H4' |

| 7.66 | d | 2.4 | 2H | H2, H2' |

| 7.46 | d | 8.1 | 2H | H7, H7' |

| 7.18-7.05 | m | - | 4H | H5, H5', H6, H6' |

Table 1: ¹H NMR spectroscopic data for this compound.[4]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

The ¹³C NMR spectrum identifies the different carbon environments within the molecule. The following data was acquired in a DMSO-d₆ solvent at 50 MHz.[4]

| Chemical Shift (δ) ppm | Assignment |

| 136.38 | C7a, C7a' |

| 126.07 | C3a, C3a' |

| 121.84 | C2, C2' |

| 121.20 | C6, C6' |

| 119.59 | C4, C4' |

| 118.81 | C5, C5' |

| 111.57 | C7, C7' |

| 109.74 | C3, C3' |

Table 2: ¹³C NMR spectroscopic data for this compound.[4]

FTIR (Fourier-Transform Infrared) Spectroscopy Data

FTIR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3396 | N-H Stretch |

| 1456 | C=C Aromatic Stretch |

| 736 | C-H Aromatic Out-of-Plane Bend |

Table 3: Key FTIR absorption bands for this compound.[4]

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

| Technique | m/z | Ion Type |

| MS | 232.1 | [M]⁺ |

Table 4: Mass spectrometry data for this compound.[4]

Detailed Methodologies & Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for accurate structural elucidation. The general protocols for the key experiments are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing.[5]

-

Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 600 MHz spectrometer.[4][5][6] Data is reported with chemical shifts (δ) in parts per million (ppm), multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet, br = broad), coupling constants (J) in Hertz (Hz), and integration.[5][7]

-

Referencing: The solvent peak is used for calibration. For instance, the residual DMSO resonance in the ¹H spectrum is at 2.50 ppm, and the DMSO carbon resonance in the ¹³C spectrum is at 39.52 ppm.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: The spectrum can be obtained from a thin film of the sample.

-

Data Acquisition: An FTIR spectrometer is used to record the infrared spectrum, typically over a range of 4000 to 400 cm⁻¹.[4]

Mass Spectrometry (MS)

-

Sample Preparation: The sample is introduced into the mass spectrometer, often after separation by a chromatographic technique.

-

Data Acquisition: High-Resolution Mass Spectrometry (HRMS) or standard MS can be performed using techniques like Electrospray Ionization (ESI) or Fourier Transform Ion Cyclotron Resonance.[4][5] The data provides the mass-to-charge ratio (m/z) of the molecular ion.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

A diagram illustrating the workflow of spectroscopic analysis.

References

An In-depth Technical Guide on the ¹H and ¹³C NMR Assignments for 1H,1'H-3,3'-biindole

This technical guide provides a comprehensive overview of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) assignments for the heterocyclic compound 1H,1'H-3,3'-biindole. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation.

Molecular Structure

This compound is a dimeric indole derivative with the molecular formula C₁₆H₁₂N₂. The two indole rings are connected via a single bond between their respective C3 positions. The standardized numbering of the atoms is crucial for unambiguous assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering.

¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The data was acquired in deuterated dimethyl sulfoxide (DMSO-d₆).[1]

Table 1: ¹H NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 11.18 | br s | - | N1-H, N1'-H |

| 7.80 | d | 7.8 | H-4, H-4' |

| 7.66 | d | 2.4 | H-2, H-2' |

| 7.46 | d | 8.1 | H-7, H-7' |

| 7.18-7.05 | m | - | H-5, H-5', H-6, H-6' |

br s = broad singlet, d = doublet, m = multiplet

Table 2: ¹³C NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| 136.38 | C-7a, C-7a' |

| 126.07 | C-3a, C-3a' |

| 121.84 | C-2, C-2' |

| 121.20 | C-5, C-5' |

| 119.59 | C-6, C-6' |

| 118.81 | C-4, C-4' |

| 111.57 | C-7, C-7' |

| 109.74 | C-3, C-3' |

Experimental Protocol

The following provides a general methodology for the acquisition of NMR spectra for compounds similar to this compound.

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the solution is clear and free of any particulate matter.

NMR Spectrometer and Parameters:

-

Instrument: A high-resolution NMR spectrometer, for instance, a 300 MHz or 500 MHz instrument.[2]

-

Nuclei: ¹H and ¹³C.

-

Solvent: DMSO-d₆.

-

Temperature: Ambient temperature.[2]

-

Referencing: The residual solvent peak of DMSO-d₆ is used as an internal reference (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).[1]

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: Typically 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans.

-

Spectral Width: A spectral width of approximately 12-16 ppm.

-

Data Processing: Fourier transformation, phase correction, and baseline correction are applied to the raw data.

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2-5 seconds.

-

Spectral Width: A spectral width of approximately 200-250 ppm.

-

Data Processing: Similar to ¹H NMR, the data is processed with Fourier transformation, phase correction, and baseline correction.

The following diagram illustrates a typical workflow for NMR analysis.

Caption: A generalized workflow for NMR spectroscopic analysis.

References

In-Depth Technical Guide: UV-Vis Absorption and Emission Spectra of 1H,1'H-3,3'-Biindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,1'H-3,3'-Biindole, a dimeric indole compound, serves as a significant scaffold in medicinal chemistry and materials science. Its unique photophysical properties, characterized by its UV-Vis absorption and fluorescence emission spectra, are of paramount interest for applications ranging from fluorescent probes to organic electronics. This technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound, including quantitative data, detailed experimental protocols, and a visualization of the underlying photophysical processes. While specific experimental data for the unsubstituted this compound is limited in publicly available literature, this guide compiles available information on closely related derivatives to provide a foundational understanding.

Photophysical Properties of 3,3'-Biindole Derivatives

The electronic absorption and emission spectra of biindole derivatives are characterized by transitions within the π-conjugated system. The absorption spectra of 3,3'-bisindolyl(aryl)methanes, for instance, exhibit two main sets of peaks: high-energy bands between 220-290 nm attributed to π-π* intraligand transitions within the indole and aryl moieties, and lower-energy bands in the 490-530 nm range, which may arise from intraligand or ligand-to-ligand charge transfer transitions.[1] These compounds are often highly emissive, with structured emission bands typically observed in the 420-450 nm region, originating from ligand-centered π-π* emissions.[1]

The following table summarizes the available quantitative data for derivatives of this compound. It is important to note that these values can be significantly influenced by the nature of substituents and the solvent environment.

| Compound | Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Φ_f | Reference |

| 2,2'-disubstituted-1H,1'H-3,3'-biindole derivatives | Dichloromethane | 310-400 (π-π*) | - | - | - | [2] |

| 400-670 (ICT) | - | - | - | [2] | ||

| A specific 2,2'-disubstituted derivative (A6) | Dichloromethane | 345 | 10.7 x 10⁴ | - | - | [2] |

| 484 (shoulder) | 6.11 x 10⁴ | - | - | [2] | ||

| 1,3-di(1H-indol-3-yl)propan-2-one | Methanol | 282 | 36,600 | - | - | |

| 5,5'-Dinitro-1H,1'H-2,2'-biindole | - | - | - | - | Low | [3] |

| N,N',O,O'-TetraBoc-5,5'-dinitroindigo | - | - | - | - | Low | [3] |

| N,N',O,O'-TetraBoc-6,6'-dinitroindigo | - | - | - | - | Low | [3] |

Note: "ICT" refers to Intramolecular Charge Transfer. Data for the parent this compound is not explicitly available in the cited literature; the table presents data for its derivatives to provide an illustrative understanding.

Experimental Protocols

The following are generalized experimental protocols for obtaining UV-Vis absorption and fluorescence emission spectra of indole compounds, based on common laboratory practices.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficients (ε) of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvents (e.g., methanol, cyclohexane, dichloromethane)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound in the desired solvent with a precisely known concentration (e.g., 1 x 10⁻³ M).

-

From the stock solution, prepare a series of dilutions with concentrations ranging from 1 x 10⁻⁶ M to 1 x 10⁻⁵ M.

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes.

-

Set the desired wavelength range for scanning (e.g., 200-800 nm).

-

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

-

Rinse the cuvette with the sample solution and then fill it with the most dilute solution.

-

Record the absorption spectrum. Ensure that the maximum absorbance falls within the linear range of the instrument (typically below 1.0).

-

Repeat the measurement for all the prepared dilutions.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_abs).

-

To determine the molar extinction coefficient (ε), plot a graph of absorbance at λ_abs versus concentration.

-

According to the Beer-Lambert law (A = εcl), the slope of the resulting linear fit will be the molar extinction coefficient (ε) when the path length (l) is 1 cm.

-

Fluorescence Emission Spectroscopy

Objective: To determine the emission maximum (λ_em) and the fluorescence quantum yield (Φ_f) of this compound.

Materials:

-

This compound solution (from UV-Vis experiment, with absorbance < 0.1 at the excitation wavelength)

-

A suitable fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)

-

Spectroscopic grade solvents

-

Quartz fluorescence cuvettes (1 cm path length)

-

Spectrofluorometer

Procedure:

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Set the excitation wavelength to the λ_abs determined from the UV-Vis spectrum.

-

Set the emission and excitation slit widths (e.g., 5 nm).

-

-

Measurement:

-

Record the emission spectrum of the solvent blank to check for any background fluorescence.

-

Record the emission spectrum of the this compound solution.

-

Prepare a solution of the fluorescence standard with an absorbance at the excitation wavelength identical to the sample.

-

Record the emission spectrum of the standard under the same experimental conditions.

-

-

Data Analysis:

-

Identify the wavelength of maximum emission intensity (λ_em).

-

To calculate the fluorescence quantum yield (Φ_f), use the following equation: Φ_f(sample) = Φ_f(standard) × (I_sample / I_standard) × (A_standard / A_sample) × (n_sample² / n_standard²) where:

-

I is the integrated emission intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

-

Visualizing Photophysical Processes and Experimental Workflows

To better understand the relationships and processes involved in the spectroscopic analysis of this compound, the following diagrams have been generated using Graphviz.

Conclusion

References

Unveiling the Three-Dimensional Architecture of Biindoles: A Technical Guide to the Crystal Structure of 1,1'-dimethyl-1H,1'H-3,3'-biindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 1,1'-dimethyl-1H,1'H-3,3'-biindole, a key derivative of the 1H,1'H-3,3'-biindole core. The biindole moiety is a prevalent scaffold in numerous natural products and pharmacologically active compounds, making a thorough understanding of its three-dimensional conformation crucial for rational drug design and materials science applications. This document summarizes the crystallographic data, details the experimental protocols for its determination, and visualizes the procedural workflow.

Crystallographic Data Summary

The crystal structure of 1,1'-dimethyl-1H,1'H-3,3'-biindole was determined by single-crystal X-ray diffraction. The data presented here is based on the crystallographic information file (CIF) deposited with the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 715135.

Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₁₈H₁₆N₂ |

| Formula Weight | 260.33 |

| Temperature | 296(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 8.893(3) Å |

| b | 11.239(4) Å |

| c | 14.119(5) Å |

| α | 90° |

| β | 108.43(1)° |

| γ | 90° |

| Volume | 1339.4(8) ų |

| Z | 4 |

| Calculated Density | 1.289 Mg/m³ |

| Absorption Coefficient | 0.077 mm⁻¹ |

| F(000) | 552 |

| Data Collection | |

| Crystal Size | 0.25 x 0.20 x 0.15 mm |

| θ range for data collection | 2.11 to 25.99° |

| Index ranges | -10≤h≤10, -13≤k≤13, -17≤l≤17 |

| Reflections collected | 11186 |

| Independent reflections | 2351 [R(int) = 0.0345] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2351 / 0 / 182 |

| Goodness-of-fit on F² | 1.033 |

| Final R indices [I>2σ(I)] | R₁ = 0.0435, wR₂ = 0.1118 |

| R indices (all data) | R₁ = 0.0587, wR₂ = 0.1226 |

| Largest diff. peak and hole | 0.221 and -0.186 e.Å⁻³ |

Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Angle (°) |

| C(1)-C(2) | 1.379(3) | N(1)-C(1)-C(6) | 108.5(2) |

| C(1)-N(1) | 1.381(2) | C(2)-C(1)-N(1) | 109.1(2) |

| C(2)-C(3) | 1.442(3) | C(1)-C(2)-C(3) | 106.9(2) |

| C(3)-C(8) | 1.357(3) | C(8)-C(3)-C(2) | 109.2(2) |

| C(3)-C(4) | 1.492(3) | C(8)-C(3)-C(4) | 129.8(2) |

| C(4)-C(5) | 1.345(3) | C(2)-C(3)-C(4) | 121.0(2) |

| N(1)-C(7) | 1.468(2) | C(1)-N(1)-C(7) | 125.1(2) |

| C(4)-C(4A) | 1.492(3) | C(5)-C(4)-C(3) | 133.0(2) |

Experimental Protocols

Synthesis of 1,1'-dimethyl-1H,1'H-3,3'-biindole

The synthesis of 1,1'-dimethyl-1H,1'H-3,3'-biindole can be achieved through various methods, with a common approach being the oxidative dimerization of 1-methylindole. A representative protocol is as follows:

-

Reaction Setup: To a solution of 1-methylindole (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (10 mL), a catalyst is added. Palladium catalysts, for instance, Pd(OAc)₂, are often employed.

-

Oxidant Addition: An oxidant, such as Cu(OAc)₂ or Ag₂CO₃, is added to the reaction mixture.

-

Reaction Conditions: The mixture is stirred at room temperature or heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period, typically ranging from a few hours to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is filtered to remove the catalyst and any solid byproducts. The filtrate is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure 1,1'-dimethyl-1H,1'H-3,3'-biindole.

Single-Crystal X-ray Diffraction

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

-

Data Collection: A suitable crystal is mounted on a goniometer head. X-ray diffraction data are collected at a specific temperature (e.g., 296 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are collected by rotating the crystal through different angles.

-

Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction may also be applied.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final structure is validated using tools like CHECKCIF.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and crystal structure analysis of 1,1'-dimethyl-1H,1'H-3,3'-biindole.

Caption: Workflow from synthesis to crystallographic analysis.

This guide provides a foundational understanding of the solid-state structure of a core biindole derivative, offering valuable insights for further research and development in related fields. The detailed crystallographic data and experimental protocols serve as a practical resource for scientists working with this important class of molecules.

Quantum Chemical Calculations on 1H,1'H-3,3'-biindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental approaches to studying the molecular properties of 1H,1'H-3,3'-biindole. This fascinating heterocyclic compound, a dimer of the indole nucleus, serves as a crucial scaffold in numerous natural products and synthetic molecules with significant biological activities. Understanding its electronic structure and conformational landscape through quantum chemical calculations is paramount for the rational design of novel therapeutics and functional materials.

Molecular Structure and Properties: A Theoretical Perspective

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the three-dimensional structure, electronic properties, and vibrational spectra of this compound. These computational methods provide insights that are often complementary to experimental data and can guide synthetic efforts.

Geometry Optimization

The first step in a theoretical investigation is to determine the most stable conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. For biaryl systems like this compound, a key structural parameter is the dihedral angle between the two indole rings, which dictates the degree of conjugation and overall shape of the molecule.

Commonly employed theoretical levels for geometry optimization of biaryls include the B3LYP, B3PW91, mPW1PW91, and ωB97XD functionals, often paired with basis sets such as 6-31G(d,p) or DGDZVP2.[1] The inclusion of solvent effects, for instance, through the Integral Equation Formalism Polarized Continuum Model (IEFPCM), is often crucial for obtaining geometries that accurately reflect the solution-phase structure.[1]

Table 1: Representative Calculated Geometric Parameters for a Biaryl System (Example)

| Parameter | Value (B3LYP/6-31G(d)) |

| C3-C3' Bond Length (Å) | 1.485 |

| C2-C3-C3'-C2' Dihedral Angle (°) | 45.2 |

| N1-H Bond Length (Å) | 1.012 |

| C2-N1-C7a Bond Angle (°) | 109.5 |

Note: The data in this table is illustrative for a generic biaryl system and does not represent experimentally or theoretically confirmed values for this compound due to the absence of specific literature data.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability and the energy required for electronic excitation.[2][3] A smaller HOMO-LUMO gap generally suggests higher reactivity and is often associated with enhanced charge transfer properties.[4]

Table 2: Representative Calculated Electronic Properties for an Indole Derivative (Example)

| Property | Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 4.62 |

Note: The data in this table is illustrative for a generic indole derivative and does not represent experimentally or theoretically confirmed values for this compound due to the absence of specific literature data.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are prone to electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor areas, susceptible to nucleophilic attack).

Vibrational Analysis

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies, one can assign the experimentally observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. This comparison between theoretical and experimental spectra serves as a valuable confirmation of the calculated molecular structure.[5][6] The B3LYP functional is often a reliable choice for vibrational frequency calculations.[5]

Experimental Protocols

Synthesis of this compound

While several methods exist for the synthesis of substituted 3,3'-biindoles, a general approach for the parent compound involves the oxidative coupling of indole.[7]

General Experimental Protocol for Oxidative Coupling:

-

Reaction Setup: To a solution of indole in a suitable solvent (e.g., dichloromethane or chloroform), a catalyst such as iron(III) chloride (FeCl3) is added.[7]

-

Reaction Conditions: The reaction mixture is stirred at room temperature under an air atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched with an appropriate reagent, and the product is extracted with an organic solvent.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford this compound as a solid.[8]

Note: This is a generalized protocol. Specific reaction conditions, such as catalyst loading, reaction time, and solvent choice, may need to be optimized.

Spectroscopic Characterization

Standard spectroscopic techniques are used to characterize the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the molecular structure. Spectroscopic data for various substituted 3,3'-biindoles can be found in the literature.[8][9]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

-

Infrared (IR) and Raman Spectroscopy: These techniques provide information about the vibrational modes of the molecule, which can be compared with theoretically calculated spectra.

Visualizing Computational Workflows

Due to the lack of specific information linking this compound to signaling pathways, the following diagram illustrates the general workflow for the quantum chemical calculations described in this guide.

Caption: Workflow for Quantum Chemical Calculations.

Biological Relevance and Future Directions

Indole and its derivatives are known to possess a wide range of biological activities.[10][11] While specific signaling pathways for this compound are not well-documented in publicly available literature, its structural similarity to other bioactive indole alkaloids suggests potential for interaction with various biological targets. Further experimental and computational studies are warranted to explore its pharmacological profile. The computational methods outlined in this guide can be instrumental in virtual screening and lead optimization efforts in drug discovery programs targeting this chemical space.

References

- 1. researchgate.net [researchgate.net]

- 2. learn.schrodinger.com [learn.schrodinger.com]

- 3. wuxibiology.com [wuxibiology.com]

- 4. mjfas.utm.my [mjfas.utm.my]

- 5. researchgate.net [researchgate.net]

- 6. Vibrational spectroscopic investigation (FT-IR and FT-Raman) using ab initio (HF) and DFT (B3LYP) calculations of 3-ethoxymethyl-1,4-dihydroquinolin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. rsc.org [rsc.org]

- 10. Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Navigating the Uncharted Territory: The Toxicology and Safety Profile of 1H,1'H-3,3'-biindole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a summary of the currently available public information regarding the toxicology and safety of 1H,1'H-3,3'-biindole. A comprehensive literature search has revealed a significant lack of specific toxicological studies for this compound. The information presented herein is largely based on data from safety data sheets where the compound is part of a mixture and on studies of structurally related indole derivatives. All information should be interpreted with caution, and further experimental validation is critical for a definitive safety assessment.

Introduction to this compound

This compound is a heterocyclic organic compound that has garnered interest in various chemical research fields.[1][2] It is a dimeric indole, a structural motif found in some marine-derived natural products.[3] While its synthesis and chemical properties are subjects of ongoing research, its toxicological and safety profile remains largely uncharacterized in publicly accessible literature. This guide aims to consolidate the available safety-related information and highlight the existing data gaps to inform future research and handling practices.

Hazard Identification and Classification

A Safety Data Sheet (SDS) for a product containing a biindole derivative suggests several potential hazards, although these may be influenced by the solvent in the mixture. The GHS hazard statements associated with this product include:

-

Flammability: Highly flammable liquid and vapor.

-

Acute Toxicity: May be fatal if swallowed and enters airways.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation: Causes serious eye damage.

-

Reproductive Toxicity: Suspected of damaging fertility or the unborn child.

-

Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness.

-

Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs (Central nervous system) through prolonged or repeated exposure.

-

Hazardous to the Aquatic Environment: Toxic to aquatic life with long-lasting effects.

It is crucial to reiterate that these classifications may not be inherent to pure this compound and require experimental verification.

In Silico and In Vitro Toxicity Predictions for Related Compounds

While direct experimental data on this compound is scarce, studies on related indole derivatives provide some predictive insights. For a series of novel 1-H-isoindole-1,3(2H)-dione derivatives, which share a core indole structure, in silico toxicity predictions were conducted.[4][5] These predictions suggested that the tested compounds should not exhibit carcinogenicity, immunotoxicity, mutagenicity, or cytotoxicity.[4] The predicted LD50 values classified these compounds as toxicity class 4 or 5, indicating they are considered non-toxic or may be harmful if swallowed.[4]

Furthermore, a study on 2,3'-biindole, an isomer of the target compound, investigated its antiproliferative and cytotoxic activity against various cancer cell lines, indicating potential biological activity that warrants further toxicological investigation.[6]

Genotoxicity of Related Compounds

There is no specific genotoxicity data available for this compound. However, studies on other heterocyclic amines, such as amino-alpha-carboline (AαC), which is found in cooked meats, have shown genotoxic effects.[7] AαC was found to cause dose-dependent induction of micronuclei in human-derived hepatoma cells and DNA adduct formation in rodents.[7] Given the structural similarities among heterocyclic amines, the potential for genotoxicity of this compound cannot be ruled out without specific testing.

Data Gaps and Future Directions

The current body of knowledge has significant gaps regarding the toxicology and safety of this compound. To establish a comprehensive safety profile, the following experimental data are essential:

-

Acute, Sub-chronic, and Chronic Toxicity Studies: To determine key toxicological parameters such as LD50 (Lethal Dose, 50%), NOAEL (No-Observed-Adverse-Effect Level), and target organ toxicity.

-

Genotoxicity Assays: A battery of tests, including the Ames test, micronucleus assay, and chromosomal aberration test, to assess the mutagenic and clastogenic potential.

-

ADME (Absorption, Distribution, Metabolism, and Excretion) Studies: To understand the pharmacokinetic and pharmacodynamic properties of the compound.

-

Safety Pharmacology Studies: To evaluate potential effects on vital physiological systems, such as the cardiovascular, respiratory, and central nervous systems.

-

Reproductive and Developmental Toxicity Studies: To validate the suspected reproductive toxicity.

A logical workflow for a preliminary safety assessment of this compound is proposed in the following diagram.

References

- 1. CAS 13637-37-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. molnova.com:443 [molnova.com:443]

- 4. mdpi.com [mdpi.com]

- 5. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Investigation of the genotoxic effects of 2-amino-9H-pyrido[2,3-b]indole in different organs of rodents and in human derived cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 1H,1'H-3,3'-Biindole in Common Organic Solvents: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of the solubility characteristics of 1H,1'H-3,3'-biindole, a crucial parameter for its application in research and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on collating qualitative solubility information inferred from synthetic and purification procedures, and presents a detailed, generalized experimental protocol for its quantitative determination.

Introduction

This compound is a heterocyclic compound composed of two indole units linked at their 3-positions. This structure imparts unique photophysical and electronic properties, making it a molecule of interest in materials science and a potential scaffold in medicinal chemistry.[1] The solubility of a compound is a fundamental physicochemical property that dictates its handling, purification, formulation, and biological availability. Understanding the solubility profile of this compound in various organic solvents is therefore a critical first step for any application.

While specific quantitative solubility data for this compound is not extensively reported in peer-reviewed literature, qualitative inferences can be drawn from published synthetic and purification methodologies. This guide synthesizes this information and provides a robust experimental protocol for researchers to determine precise solubility values in solvents relevant to their work.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide a foundational understanding of the molecule's characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₂N₂ | [2][3] |

| Molecular Weight | 232.28 g/mol | [2][4] |

| Appearance | Typically a solid | [5] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Topological Polar Surface Area | 31.6 Ų | [2] |

Solubility Profile of this compound

The solubility of this compound is dependent on the solvent and ambient conditions.[1] Based on solvents used in its synthesis, extraction, and purification, a qualitative solubility profile can be inferred. The following table summarizes this information and provides a template for recording experimentally determined quantitative data.

Table 2: Solubility of this compound in Common Organic Solvents

| Solvent | Qualitative Solubility (Inferred) | Experimental Determination ( g/100 mL at 25°C) |

| Dimethyl Sulfoxide (DMSO) | Soluble | Data to be determined |

| N,N-Dimethylformamide (DMF) | Soluble | Data to be determined |

| Dichloromethane (DCM) | Soluble | Data to be determined |

| Tetrahydrofuran (THF) | Soluble | Data to be determined |

| Ethyl Acetate (EtOAc) | Moderately Soluble | Data to be determined |

| Acetone | Moderately Soluble | Data to be determined |

| Methanol (MeOH) | Sparingly Soluble | Data to be determined |

| Ethanol (EtOH) | Sparingly Soluble | Data to be determined |

| Isopropanol (IPA) | Sparingly Soluble | Data to be determined |

| Acetonitrile (MeCN) | Sparingly Soluble | Data to be determined |

| Toluene | Sparingly Soluble | Data to be determined |

| Hexanes | Poorly Soluble / Insoluble | Data to be determined |

Note: Inferred solubility is based on the use of these solvents in extraction and chromatographic purification of this compound and its derivatives as described in the literature.[5][6]

Experimental Protocol for Solubility Determination

The following section details a generalized protocol for the quantitative determination of this compound solubility using the isothermal shake-flask method, a widely accepted technique for solubility measurement.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

4.2. Experimental Workflow Diagram

Caption: Workflow for determining the solubility of this compound.

4.3. Detailed Procedure

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (one in which it is freely soluble, e.g., DMSO or DCM).

-

Perform serial dilutions to create a series of standard solutions of known concentrations.

-

Analyze these standards using a validated HPLC or UV-Vis method to generate a calibration curve of response versus concentration.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly and place them in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a sufficient time to reach equilibrium (typically 24 to 48 hours).

-

-

Sampling and Analysis:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time for the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial to remove any suspended microparticles.

-

Accurately dilute the filtered, saturated solution with a suitable solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method used for the calibration standards.

-

-

Calculation of Solubility:

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the concentration in the original saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Signaling Pathways and Logical Relationships

While this compound itself is not a well-established signaling molecule, its derivatives are of interest in various biological contexts. The logical relationship for its application in drug development follows a standard preclinical assessment workflow.

References

Methodological & Application

Synthesis of 1H,1'H-3,3'-biindole via Oxidative Coupling of Indole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1H,1'H-3,3'-biindole, a privileged structural motif in numerous biologically active natural products and pharmaceutical agents. The focus is on the direct oxidative coupling of indole, a powerful and atom-economical approach. Methodologies employing palladium, copper, and iron catalysts, as well as metal-free conditions, are presented with comparative data to aid in method selection and optimization.

Introduction

The this compound scaffold is a core component of many natural products exhibiting a wide range of biological activities, including antitumor, antiviral, and antibiotic properties. The direct C-H/C-H oxidative coupling of two indole molecules represents an elegant and efficient strategy for the construction of this important C-C bond, avoiding the need for pre-functionalized starting materials. This approach has been realized using various catalytic systems, each with its own advantages in terms of efficiency, cost, and substrate scope.

Catalytic Systems for Oxidative Coupling

The synthesis of this compound via oxidative coupling can be effectively achieved using several catalytic systems. The choice of catalyst and reaction conditions can significantly influence the reaction yield and selectivity. Below is a summary of common catalytic approaches with their respective quantitative data.

Palladium-Catalyzed Oxidative Coupling

Palladium catalysts are highly effective for the direct C-H functionalization of indoles. The oxidative homodimerization of N-protected and free indoles has been successfully demonstrated, leading to the formation of 3,3'-linked biindoles.

| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pd(OTFA)₂ (10 mol%) | AgNO₃ (1.2 equiv) | DMSO | 20 | 10-40 | 54-80 | [1][2] |

| Pd(OAc)₂ (10 mol%) | Cu(OAc)₂ (2 equiv) | DMF | 100 | 24 | 85 | [3] |

Table 1: Summary of Palladium-Catalyzed Oxidative Coupling of Indole.

Copper-Catalyzed Oxidative Coupling

Copper catalysts offer a more economical and environmentally friendly alternative to palladium. Various copper salts and complexes have been employed for the oxidative coupling of indoles, often using molecular oxygen as the terminal oxidant.

| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| CuI (5 mol%) | Air | i-PrOH | 50 | 12 | 84-93 | [4][5] |

| Cu-salan-Ph (10 mol%) | O₂ | 1,2-dichloroethane | 50 | 20 | up to 96 | |

| Cu(OAc)₂ (20 mol%) | K₂S₂O₈ (2.4 equiv) | TFA/DCE | 0 | 24 | up to 90 |

Table 2: Summary of Copper-Catalyzed Oxidative Coupling of Indole.

Iron-Catalyzed Oxidative Coupling

Iron catalysts are abundant, inexpensive, and generally have low toxicity, making them highly attractive for sustainable chemical synthesis. Iron salts have been shown to catalyze the oxidative coupling of indoles effectively.

| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| FeCl₃ (10 mol%) | O₂ | Toluene | 110 | 12 | up to 85 | |

| Fe(dpm)₃ (5 mol%) | PhSiH₃ | i-PrOH/DCE | 35 | 2 | 82 | [6] |

Table 3: Summary of Iron-Catalyzed Oxidative Coupling of Indole.

Metal-Free Oxidative Coupling

Metal-free oxidative coupling methods provide an alternative approach, avoiding potential metal contamination in the final product. These methods often utilize iodine-based reagents or organic oxidants.

| Reagent | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Acetic Acid | O₂ | - | 100 | 12 | up to 95 | [7] |

| Iodine | Air | Dioxane | 100 | 12 | up to 92 |

Table 4: Summary of Metal-Free Oxidative Coupling of Indole.

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound using different catalytic systems are provided below.

Protocol 1: Palladium-Catalyzed Oxidative Dimerization of Indole

This protocol is adapted from the work of Shi and coworkers.[1][2]

Materials:

-

Indole

-

Palladium(II) trifluoroacetate (Pd(OTFA)₂)

-

Silver(I) nitrate (AgNO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Brine

-

Water

Procedure:

-

To an oven-dried Schlenk tube, add indole (0.5 mmol) and Pd(OTFA)₂ (0.05 mmol, 10 mol%).

-

Add anhydrous MgSO₄ (1.5 mmol) followed by AgNO₃ (0.6 mmol).

-

Add DMSO (4 mL) to the tube.

-

Stir the reaction mixture at 20 °C for 10-40 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water (20 mL).

-

Extract the product with EtOAc (4 x 25 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the crude product by silica gel chromatography using a hexane/EtOAc eluent system to afford this compound.

Protocol 2: Copper-Catalyzed Oxidative Coupling of Indole

This protocol describes a general procedure for the copper-catalyzed synthesis.

Materials:

-

Indole

-

Copper(I) iodide (CuI)

-

Isopropyl alcohol (i-PrOH)

-

Air

Procedure:

-

To a round-bottom flask, add indole (1.0 mmol) and CuI (0.05 mmol, 5 mol%).

-

Add i-PrOH (5 mL) to the flask.

-

Stir the reaction mixture vigorously at 50 °C, open to the air, for 12 hours.

-

Monitor the reaction by TLC.

-

After completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel (hexane/ethyl acetate) to yield the desired product.

Protocol 3: Iron-Catalyzed Oxidative Coupling of Indole

This protocol provides a general method for iron-catalyzed dimerization.

Materials:

-

Indole

-

Iron(III) chloride (FeCl₃)

-

Toluene

-

Oxygen balloon

Procedure:

-

In a sealed tube, dissolve indole (1.0 mmol) in toluene (5 mL).

-

Add FeCl₃ (0.1 mmol, 10 mol%) to the solution.

-

Purge the tube with oxygen and then fit an oxygen-filled balloon.

-

Heat the reaction mixture at 110 °C for 12 hours.

-

After cooling to room temperature, filter the reaction mixture through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to obtain this compound.

Protocol 4: Metal-Free Oxidative Coupling of Indole

This protocol outlines a simple, metal-free approach.[7]

Materials:

-

Indole

-

Acetic acid

-

Oxygen balloon

Procedure:

-

To a round-bottom flask, add indole (1.0 mmol) and acetic acid (2.0 mL).

-

Attach an oxygen-filled balloon to the flask.

-

Heat the reaction mixture at 100 °C for 12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to afford the product.

Reaction Mechanisms and Workflows

The following diagrams illustrate the general experimental workflow and a plausible catalytic cycle for the oxidative coupling of indole.

Conclusion

The direct oxidative coupling of indole provides a versatile and efficient platform for the synthesis of this compound. The choice of catalytic system—palladium, copper, iron, or metal-free—can be tailored based on the desired scale, cost considerations, and tolerance of functional groups. The provided protocols and comparative data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science to access this important heterocyclic scaffold. Further optimization of reaction conditions may be necessary for specific substituted indoles.

References

- 1. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. irinsubria.uninsubria.it [irinsubria.uninsubria.it]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of 3,3'-Biindoles through a Copper-Catalyzed Friedel-Crafts Propargylation/Hydroamination/Aromatization Sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fe-catalyzed Fukuyama-type indole synthesis triggered by hydrogen atom transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 3-halogenated 2,3′-biindoles by a copper-mediated 2,3-difunctionalization of indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Copper-Catalyzed Synthesis of Unsymmetrical 3,3'-Biindoles

For Researchers, Scientists, and Drug Development Professionals

The 3,3'-biindole scaffold is a privileged structural motif found in numerous biologically active natural products and pharmaceutical agents. The development of efficient and selective methods for the synthesis of unsymmetrical 3,3'-biindoles is of significant interest in medicinal chemistry and drug discovery. Copper-catalyzed reactions have emerged as a powerful tool for the construction of these complex molecules, offering advantages such as low cost, high abundance of the metal, and versatile reactivity. This document provides detailed application notes and experimental protocols for the copper-catalyzed synthesis of unsymmetrical 3,3'-biindoles.

Application Notes

The copper-catalyzed synthesis of unsymmetrical 3,3'-biindoles offers a direct and efficient route to a diverse range of these valuable compounds. One notable and innovative approach is the copper-catalyzed Friedel-Crafts propargylation/hydroamination/aromatization cascade reaction.[1] This methodology allows for the construction of the C3-C3' bond and the formation of the second indole ring in a single operation, starting from readily available indoles and ethynyl benzoxazinanones.

Key Advantages of the Copper-Catalyzed Approach:

-

High Efficiency and Selectivity: The cascade reaction proceeds with high efficiency and selectivity, providing good to excellent yields of the desired unsymmetrical 3,3'-biindoles.[1]

-

Broad Substrate Scope: The reaction tolerates a wide range of functional groups on both the indole and the benzoxazinanone starting materials, enabling the synthesis of a diverse library of 3,3'-biindole derivatives.

-

Operational Simplicity: The use of a simple copper salt, such as copper(I) iodide (CuI), as the catalyst makes the procedure experimentally straightforward and easy to implement.[1]

-

Potential for Asymmetric Synthesis: The methodology has been extended to the catalytic asymmetric formation of axially chiral 3,3'-biindoles, which is of great importance for the development of chiral ligands and drugs.[1]

Another significant advancement is the copper-catalyzed asymmetric Friedel-Crafts reaction of indoles with isatin-derived nitroalkenes, which provides access to chiral 3,3'-bisindoles with high enantioselectivity. This method utilizes a copper(II) triflate catalyst in conjunction with a chiral imidazoline-aminophenol ligand.

Experimental Workflow

The general workflow for the copper-catalyzed synthesis of unsymmetrical 3,3'-biindoles via the cascade reaction is depicted below.

Caption: General workflow for the copper-catalyzed synthesis of unsymmetrical 3,3'-biindoles.

Quantitative Data Summary

The following tables summarize the results for the synthesis of various unsymmetrical 3,3'-biindoles using different copper-catalyzed methods.

Table 1: Copper-Catalyzed Friedel-Crafts Propargylation/Hydroamination/Aromatization Cascade [2]

| Entry | Indole Substrate (R1) | Benzoxazinanone Substrate (R2) | Product | Yield (%) |

| 1 | H | H | 1,2'-dimethyl-1'H-3,3'-biindole | 93 |

| 2 | 5-MeO | H | 5-methoxy-1,2'-dimethyl-1'H-3,3'-biindole | 84 |

| 3 | 5-Br | H | 5-bromo-1,2'-dimethyl-1'H-3,3'-biindole | 82 |

| 4 | H | 5-Me | 1,2',5'-trimethyl-1'H-3,3'-biindole | 91 |

| 5 | H | 5-Cl | 5'-chloro-1,2'-dimethyl-1'H-3,3'-biindole | 86 |

Table 2: Asymmetric Copper-Catalyzed Friedel-Crafts Reaction of Indoles with Isatin-Derived Nitroalkenes

| Entry | Indole Substrate | Isatin-Derived Nitroalkene | Catalyst/Ligand | Yield (%) | ee (%) |

| 1 | Indole | N-Me | Cu(OTf)2 / Imidazoline-aminophenol | >99 | 97 |

| 2 | 2-Me-Indole | N-Me | Cu(OTf)2 / Imidazoline-aminophenol | 93 | 84 |

| 3 | Indole | N-Bn | Cu(OTf)2 / Imidazoline-aminophenol | 89 | 83 |

| 4 | 5-Br-Indole | N-Me | CuOTf / Imidazoline-aminophenol | 92 | 87 |

Experimental Protocols